1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
Description
The compound 1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a hexahydroquinazolinone derivative featuring a thioxo (C=S) group at position 4 and a furan-2-ylmethyl substituent at position 1. The core structure, 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, has a molecular formula of C₈H₁₀N₂OS (base compound) .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13-14-12(18)10-5-1-2-6-11(10)15(13)8-9-4-3-7-17-9/h3-4,7H,1-2,5-6,8H2,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNBQOQGFEKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves the condensation of a furan derivative with a quinazolinone precursor. One common method involves the reaction of 2-furancarboxaldehyde with 2-aminobenzamide in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization and thionation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinones.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Tetrahydroquinazolinones.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one exhibit significant antimicrobial properties. A study on related thioxo derivatives demonstrated their effectiveness against various bacterial strains. The mechanism is thought to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. For instance, derivatives containing the furan ring have shown promising results in scavenging free radicals and reducing oxidative stress markers. In particular, studies have reported that certain analogs possess IC50 values comparable to established antioxidants such as gallic acid .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. The compound has been tested against different cancer cell lines with some exhibiting significant cytotoxic effects. The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells .
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial activity of various thioxo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones in agar diffusion tests.
Study 2: Antioxidant Evaluation
In an evaluation of antioxidant capacity using DPPH and ABTS assays, derivatives were found to significantly reduce free radical concentrations. Notably, one derivative achieved an IC50 value lower than that of standard antioxidants.
Study 3: Cytotoxicity in Cancer Cell Lines
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The findings suggest a potential role for this compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The furan and quinazolinone moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound shares a hexahydroquinazolinone scaffold with the following analogs (Table 1):
Table 1: Structural and Physical Comparison
Key Observations :
- Substituent Diversity : The target compound’s furan group distinguishes it from indole (Compound 23/24), methoxyphenyl (QZL7), or thiophene-thiazole (5Fa1) derivatives. Furan’s oxygen atom may improve solubility compared to sulfur-containing thiophene or bulkier indole groups .
- Thioxo Group : Present in all analogs, the thioxo moiety is critical for hydrogen bonding and enzyme inhibition, as seen in anti-tubercular thiazole derivatives .
Critical Factors :
- Reagents : Use of K₂CO₃ vs. phosphoryl chloride affects reaction efficiency and byproduct formation.
- Solvents: Methanol or ethanol influences solubility and reaction kinetics .
Physicochemical Properties
- Melting Points : Indole-containing analogs (206–213°C) have higher melting points than thiophene derivatives (152–155°C) , suggesting stronger intermolecular forces in indole systems.
- Solubility : Furan’s oxygen atom could enhance aqueous solubility relative to phenyl or thiophene groups, though experimental data are needed.
Biological Activity
1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic compound belonging to the quinazolinone family. This compound exhibits significant biological activity due to its unique structural features, including a furan substituent and a thioxo group. The molecular formula is with a molecular weight of approximately 262.33 g/mol .
Biological Activity Overview
Research has indicated that compounds in the quinazolinone family generally exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the furan moiety in this compound suggests potential interactions with various biological targets.
Antimicrobial Activity
Furan derivatives have been extensively studied for their antimicrobial properties. In particular, substituted furan derivatives have shown promising results against various bacterial strains and fungi. For instance:
- Antibacterial Studies : Compounds derived from furan have demonstrated broad-spectrum antibacterial activity against strains such as Pseudomonas fluorescens .
Anticancer Potential
The anticancer potential of furan-containing compounds has been highlighted in several studies. Furan derivatives can inhibit key enzymes involved in cancer progression:
- Mechanism of Action : Furan-based compounds have been shown to act as inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Furan Substituent : The presence of the furan ring enhances the lipophilicity and biological activity of the compound.
- Thioxo Group : This functional group is essential for the interaction with biological targets and contributes to the overall pharmacological profile.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Properties :
- Study on Anticancer Activity :
Comparative Analysis
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | C15H16N2OS | Contains a furan substituent; potential for diverse biological interactions. |
| 4-phenyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one | C14H14N2OS | Lacks furan; broader spectrum of biological activity noted. |
| 3-(4-fluorobenzyl)-2-thioxo-3,4,5,6-tetrahydropyrimidin-4(1H)-one | C13H12FN3OS | Similar fluorobenzyl substitution; different core structure leading to varied activity. |
Q & A
What is the general synthetic methodology for preparing 1-(furan-2-ylmethyl)-4-thioxohexahydroquinazolinone derivatives, and how can reaction conditions be optimized?
Classification: Basic
Answer:
The synthesis typically involves multi-step reactions:
Condensation of a primary amine (e.g., furfurylamine) with ammonium thiocyanate to form a thiourea intermediate.
Cyclization with ethyl cyanoacetate under basic conditions (e.g., NaOEt) to yield the pyrimidinone core.
Mannich-type reactions with formaldehyde and secondary amines to introduce substituents at the 1- and 6-positions of the hexahydroquinazolinone scaffold .
Optimization Tips:
- Solvent selection (e.g., bromobenzene for high-temperature reflux) and catalyst choice (e.g., NaOEt) significantly impact yields.
- Reaction time and temperature adjustments (e.g., 3-hour reflux in ethanol) can mitigate side reactions .
How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiocarbonyl group in this compound's bioactivity?
Classification: Advanced
Answer:
SAR Strategy:
- Synthesize analogues replacing the thiocarbonyl (C=S) with carbonyl (C=O) or methylene (CH₂) groups.
- Compare bioactivity (e.g., enzyme activation or inhibition) using assays like LC-MS-based hydrolysis measurements (e.g., 4-methylumbelliferyl-α-D-glucopyranoside hydrolysis for GAA activation) .
Key Findings: - The thiocarbonyl group enhances hydrogen bonding with target enzymes, as shown in analogues where its removal reduced activity by >50% .
What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Classification: Basic
Answer:
- 1H NMR (400 MHz, DMSO-d6): Characteristic signals include δ ~1.2–2.9 ppm (hexahydroquinazolinone CH₂ groups) and δ ~6.3–7.5 ppm (furan protons) .
- HRMS (ESI): Verify molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C₁₃H₁₅N₂O₂S: 279.0901; observed: 279.0898) .
- IR: Confirm thiocarbonyl (C=S) absorption at ~1200–1250 cm⁻¹ .
How can researchers resolve contradictions in biological activity data between structurally similar analogues?
Classification: Advanced
Answer:
Case Example: Analogues with 3,5-dimethylphenyl vs. 2,4-dichlorophenyl substituents may show divergent bioactivities despite similar synthetic routes.
Methodology:
- Perform molecular docking to assess binding mode differences.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Validate with cellular assays (e.g., lysosomal activity in Gaucher disease models) .
Data Interpretation: Steric hindrance or electronic effects from substituents may alter enzyme interactions .
What strategies are effective for introducing aromaticity into the hexahydroquinazolinone core to modulate pharmacological properties?
Classification: Advanced
Answer:
- Dehydrogenation: Use Pd/C or DDQ to oxidize saturated rings, creating fused aromatic systems (e.g., pyrimido[4,5-b]quinolinones).
- Substituent Effects: Electron-donating groups (e.g., -OCH₃) stabilize aromatic transition states, enhancing π-π stacking with targets.
- Validation: Compare UV-Vis spectra (λmax shifts) and cyclic voltammetry to assess aromatic character .
How can the stability of this compound under physiological conditions be systematically evaluated?
Classification: Advanced
Answer:
- Accelerated Stability Testing: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Metabolite Identification: Use LC-QTOF-MS to detect oxidation products (e.g., sulfoxide formation from thiocarbonyl) .
- Key Findings: Thiocarbonyl derivatives are prone to oxidation; stabilizing excipients (e.g., antioxidants) may improve shelf-life .
What computational methods are suitable for predicting the compound's pharmacokinetic properties?
Classification: Advanced
Answer:
- ADME Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic sites.
- Validation: Cross-check with experimental Caco-2 permeability assays and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
